molecular formula C21H26N4 B4520256 2-(4-(2,4-dimethylbenzyl)piperazin-1-yl)-4,6-dimethylnicotinonitrile

2-(4-(2,4-dimethylbenzyl)piperazin-1-yl)-4,6-dimethylnicotinonitrile

Cat. No.: B4520256
M. Wt: 334.5 g/mol
InChI Key: CMDXFARGTNEOOD-UHFFFAOYSA-N
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Description

2-(4-(2,4-dimethylbenzyl)piperazin-1-yl)-4,6-dimethylnicotinonitrile is a complex organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of a piperazine ring substituted with a 2,4-dimethylbenzyl group and a nicotinonitrile moiety substituted with two methyl groups at positions 4 and 6

Scientific Research Applications

2-(4-(2,4-dimethylbenzyl)piperazin-1-yl)-4,6-dimethylnicotinonitrile has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its ability to interact with various biological targets. It may serve as a lead compound for the development of new drugs.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Research: Researchers investigate the compound’s effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.

    Industrial Applications: The compound may be used in the synthesis of other complex molecules or as a precursor in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2,4-dimethylbenzyl)piperazin-1-yl)-4,6-dimethylnicotinonitrile typically involves a multi-step process. One common synthetic route starts with the preparation of the piperazine derivative. This involves the reaction of 2,4-dimethylbenzyl chloride with piperazine under basic conditions to yield 4-(2,4-dimethylbenzyl)piperazine. The next step involves the introduction of the nicotinonitrile moiety. This can be achieved by reacting 4,6-dimethylnicotinonitrile with the previously synthesized piperazine derivative under appropriate conditions, such as in the presence of a suitable solvent and catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2,4-dimethylbenzyl)piperazin-1-yl)-4,6-dimethylnicotinonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the nitrile group, potentially converting it to an amine or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction could produce amines. Substitution reactions can introduce a wide range of functional groups, depending on the reagents used.

Mechanism of Action

The mechanism of action of 2-(4-(2,4-dimethylbenzyl)piperazin-1-yl)-4,6-dimethylnicotinonitrile depends on its specific application. In medicinal chemistry, the compound may exert its effects by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the biological context and the specific targets of interest.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(2,4-dimethylbenzyl)piperazin-1-yl)-4,6-dimethylnicotinonitrile: can be compared with other nicotinonitrile derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the piperazine and nicotinonitrile moieties, along with the specific methyl substitutions, may confer unique properties that differentiate it from other similar compounds.

Properties

IUPAC Name

2-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-4,6-dimethylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4/c1-15-5-6-19(16(2)11-15)14-24-7-9-25(10-8-24)21-20(13-22)17(3)12-18(4)23-21/h5-6,11-12H,7-10,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMDXFARGTNEOOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN2CCN(CC2)C3=C(C(=CC(=N3)C)C)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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